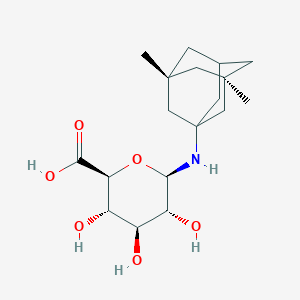

Memantine N-beta-D-Glucuronide

Description

Structure

2D Structure

Properties

Molecular Formula |

C18H29NO6 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5R)-3,5-dimethyl-1-adamantyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H29NO6/c1-16-3-9-4-17(2,6-16)8-18(5-9,7-16)19-14-12(22)10(20)11(21)13(25-14)15(23)24/h9-14,19-22H,3-8H2,1-2H3,(H,23,24)/t9?,10-,11-,12+,13-,14+,16+,17+,18?/m0/s1 |

InChI Key |

HYFLKMZNQYTCMY-OXJQGVFDSA-N |

Isomeric SMILES |

C[C@@]12CC3C[C@](C1)(CC(C3)(C2)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)NC4C(C(C(C(O4)C(=O)O)O)O)O)C |

Origin of Product |

United States |

Enzymatic Pathways and Molecular Mechanisms of Glucuronidation

The biotransformation of memantine (B1676192) in the human body involves several metabolic routes, with glucuronidation emerging as a primary pathway. This Phase II metabolic reaction leads to the formation of Memantine N-beta-D-Glucuronide, a major polar metabolite. researchgate.netnih.gov Approximately 48% of an administered memantine dose is excreted from the body unchanged, while the remainder is converted into metabolites. nih.govrxabbvie.comdrugbank.com The sum of the unchanged parent drug and the N-glucuronide conjugate accounts for 74% of the total administered dose excreted. nih.govrxabbvie.comnih.gov

While the specific UGT isoforms responsible for memantine's glucuronidation are not definitively established, some research points toward the potential involvement of UGT2B7. nih.govnews-medical.net One study involving patients treated with a combination of rivastigmine (B141) and memantine suggested that individuals who are poor metabolizers due to a UGT2B7 polymorphism may exhibit higher plasma levels of memantine. nih.gov However, other research investigating numerous single nucleotide polymorphisms in genes encoding for transporters and metabolic enzymes did not find a significant link with memantine pharmacokinetics. news-medical.net It has been shown in in-vitro studies that memantine does not significantly inhibit or induce the activity of UGT enzymes. nih.gov

The resulting metabolite, this compound, along with other metabolites like 6-hydroxy-memantine and 1-nitroso-deaminated memantine, possesses minimal antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor compared to the parent compound. rxabbvie.comdrugbank.comwikipedia.org

Table 1: Primary Metabolites of Memantine

| Metabolite Name | Metabolic Pathway | Pharmacological Activity |

|---|---|---|

| This compound | Glucuronidation (UGT-mediated) | Minimal NMDA receptor antagonist activity rxabbvie.comdrugbank.com |

| 6-hydroxy-memantine | Hydroxylation | Minimal NMDA receptor antagonist activity rxabbvie.comdrugbank.com |

| 1-nitroso-deaminated memantine | Deamination/Nitrosation | Minimal NMDA receptor antagonist activity rxabbvie.comdrugbank.com |

Cofactor Requirements for Memantine N Glucuronide Formation E.g., Udp Glucuronic Acid

The enzymatic conjugation of memantine (B1676192) to its glucuronide form is critically dependent on the presence of a specific high-energy cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA). UDPGA serves as the activated sugar nucleotide donor in all glucuronidation reactions.

The process is initiated by the UGT enzyme, which binds both the substrate (memantine) and the cofactor (UDPGA). The enzyme then catalyzes the nucleophilic attack from the nitrogen atom of memantine's primary amine onto the anomeric C1 carbon of the glucuronic acid moiety of UDPGA. This results in the formation of an N-glucuronide bond, yielding Memantine N-beta-D-Glucuronide and releasing Uridine 5'-diphosphate (UDP) as a byproduct. The addition of the highly polar glucuronic acid group significantly increases the water solubility of memantine, facilitating its renal excretion. nih.gov

Table 2: Key Components in the Glucuronidation of Memantine

| Component | Role | Name/Type |

|---|---|---|

| Substrate | The molecule being metabolized | Memantine |

| Enzyme | Catalyst for the reaction | UDP-glucuronosyltransferase (UGT) |

| Cofactor | Donor of the glucuronic acid moiety | Uridine 5'-diphospho-glucuronic acid (UDPGA) |

| Product | The resulting metabolized compound | This compound |

Analytical Methodologies for Detection and Quantification of Memantine N Beta D Glucuronide

Chromatographic Techniques for Separation

Chromatography is a fundamental technique for separating complex mixtures, making it indispensable for isolating drug metabolites from biological matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been applied in the analysis of memantine (B1676192) and its related compounds.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful tool for the analysis of polar and non-volatile compounds like glucuronide metabolites. The development of reliable HPLC methods is crucial for the separation of Memantine N-beta-D-Glucuronide from the parent drug and other endogenous substances.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of drugs and their metabolites. For the parent compound, memantine, various RP-HPLC systems have been developed. These typically utilize C8 or C18 columns. sci-hub.seiajps.com The mobile phases often consist of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

While specific methods for the direct analysis of this compound are not extensively detailed in publicly available literature, the principles of separating the more polar glucuronide from the less polar parent drug would involve adjusting the mobile phase composition. A lower percentage of the organic solvent would typically be required to ensure the retention of the highly polar glucuronide on a reversed-phase column.

Memantine itself lacks a strong chromophore, making its detection by UV-Vis spectrophotometry challenging. mdpi.com To overcome this, pre-column derivatization strategies are frequently employed to attach a UV-absorbing or fluorescent tag to the primary amine group of memantine. nih.govmdpi.com Common derivatizing agents for memantine include 9-fluorenylmethyl chloroformate (FMOC) and 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). nih.govmdpi.com

However, in this compound, the primary amine group of memantine is conjugated with glucuronic acid. Therefore, derivatization strategies that target this primary amine would not be directly applicable to the intact glucuronide metabolite. Analysis of the intact glucuronide would necessitate a detection method that does not rely on derivatizing the amine, such as mass spectrometry, or would require a different derivatization strategy targeting the hydroxyl or carboxylic acid groups of the glucuronic acid moiety, though such specific methods for this compound are not widely reported.

Optimization of the HPLC method is critical to achieve good separation, peak shape, and sensitivity. For the analysis of memantine, various parameters are optimized.

Table 1: Optimized HPLC Parameters for Memantine Analysis

| Parameter | Optimized Conditions | Reference |

|---|---|---|

| Column | C18 Cortecs column (4.6 × 150 mm, 2.7 μm) | mdpi.com |

| Nova-Pak® C18, 4 μm column (250 mm×4.6 mm) | nih.gov | |

| Mobile Phase | Acetonitrile and water with 0.02% TFA (gradient) | mdpi.com |

| Acetonitrile and sodium dihydrogenphosphate (pH 2.5; 0.05 M) (70:30, v/v) | nih.gov | |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Detection | UV at 265 nm (after FMOC derivatization) | mdpi.com |

For the simultaneous analysis of memantine and its more polar N-glucuronide metabolite, a gradient elution would likely be necessary. The gradient would start with a lower concentration of the organic solvent to retain and separate the glucuronide, followed by an increase in the organic solvent concentration to elute the parent memantine.

Gas Chromatography (GC) Applications

Gas chromatography is another separation technique, but it is generally suited for volatile and thermally stable compounds. Direct analysis of a polar and non-volatile compound like this compound by GC is not feasible.

For the parent compound, memantine, GC methods have been developed, often coupled with mass spectrometry (GC-MS). researchgate.netresearchgate.net These methods typically require derivatization to increase the volatility of the analyte. For instance, the primary amine group of memantine can be derivatized. To analyze this compound by GC, extensive derivatization of the polar functional groups (hydroxyls and carboxylic acid of the glucuronic acid moiety) would be necessary, for example, through silylation. However, specific GC applications for the analysis of this compound are not documented in the available literature.

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive and selective detection technique that, when coupled with a chromatographic system (LC-MS or GC-MS), provides powerful analytical capabilities for identifying and quantifying drug metabolites.

LC-MS/MS is the preferred method for the quantification of drug metabolites in biological fluids. For memantine, several LC-MS/MS methods have been developed for its quantification in plasma. nih.govijper.orgnih.gov These methods offer high sensitivity and specificity.

For the analysis of this compound, LC-MS/MS would be the ideal technique. Glucuronide conjugates are known to exhibit a characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) during MS/MS fragmentation. nih.gov This neutral loss can be used as a diagnostic tool to screen for the presence of glucuronide metabolites.

A typical LC-MS/MS method for quantifying this compound would involve monitoring specific precursor ion to product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Table 2: Hypothetical MRM Transitions for Memantine and its Glucuronide

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

|---|---|---|---|

| Memantine | 180.2 | 163.2 | ijper.org |

The precursor ion for the glucuronide would be its protonated molecule [M+H]⁺, and the product ion would be the protonated memantine molecule resulting from the cleavage of the glucuronide group. The development of a specific and validated LC-MS/MS method is essential for the accurate pharmacokinetic characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The primary analytical approach for the quantification of memantine and its metabolites, including this compound, in biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). semanticscholar.org This technique offers high sensitivity and selectivity, which is essential for distinguishing and measuring low concentrations of the analyte within a complex biological matrix. ijper.orgnih.gov

LC-MS/MS methods are preferred over other techniques like HPLC-UV because memantine and its derivatives lack strong chromophores, making UV detection less sensitive. mdpi.comresearchgate.net The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. ijper.orgnih.govnih.govnih.gov The mobile phase often consists of an organic solvent like methanol or acetonitrile and an aqueous solution containing a modifier such as formic acid to ensure efficient ionization. ijper.orgnih.govnih.gov The total run time for these analyses is generally short, often under 5 minutes, allowing for high-throughput analysis. ijper.orgnih.gov

Application of Ionization Techniques (e.g., Electrospray Ionization)

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the analysis of memantine and its metabolites. semanticscholar.orgijper.orgnih.govsemanticscholar.org ESI is a soft ionization method that is well-suited for polar and thermally labile molecules, including glucuronide conjugates. The analysis is typically performed in the positive ion mode (ESI+), which is effective for amine-containing compounds like memantine that readily accept a proton to form a positively charged ion [M+H]+. semanticscholar.orgnih.gov Optimized ESI source parameters, such as source voltage, temperature, and gas flows, are critical for achieving consistent and robust ionization, thereby maximizing sensitivity. nih.gov

Utilization of Multiple Reaction Monitoring (MRM) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, is the cornerstone of quantitative bioanalysis for its exceptional selectivity and sensitivity. labce.comspringernature.com In an MRM experiment, the first quadrupole (Q1) is set to select the protonated molecular ion of the analyte (the precursor ion). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion (the product ion). labce.com This specific precursor-to-product ion transition is unique to the analyte, which minimizes interference from other components in the matrix. nih.govspringernature.com

For the parent drug, memantine, a common MRM transition is m/z 180.1 → 163.1. nih.gov For its metabolite, this compound, the precursor ion would correspond to the mass of the conjugate [M+H]+. The product ion would likely be the parent memantine (m/z 180.1) following the loss of the glucuronic acid moiety in the collision cell. This type of fragmentation is characteristic of glucuronide conjugates. researchgate.net Monitoring these specific transitions allows for highly sensitive and selective quantification, even at very low concentrations. nih.govnih.gov

Selection and Application of Internal Standards for Quantitative Analysis

The use of an appropriate internal standard (IS) is fundamental for accurate and precise quantification in LC-MS/MS analysis. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and MS analysis. semanticscholar.orgnih.gov

The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Memantine-d6, which has been used for the analysis of the parent drug. nih.govnih.gov A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass. When a SIL-IS for the metabolite is not available, a structurally similar compound with comparable properties may be used. Propranolol and phenacetin (B1679774) have been utilized as internal standards in memantine assays. ijper.orgnih.gov The IS is monitored using its own specific MRM transition. nih.gov

Structural Elucidation of this compound

Memantine is metabolized to a limited extent, with the primary metabolites being the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine. nih.govwikipedia.org The structural elucidation of these metabolites, including this compound, involves a combination of mass spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the metabolite, which allows for the calculation of its elemental composition and molecular formula. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule and analyze its fragmentation pattern. For this compound, a characteristic fragmentation would be the neutral loss of the glucuronic acid moiety (176 Da), resulting in a product ion corresponding to the parent memantine. researchgate.net The definitive confirmation of the structure is typically achieved by comparing the chromatographic retention time and the mass spectrum of the metabolite in a biological sample with those of a chemically synthesized reference standard.

Validation Parameters for Bioanalytical Assays of this compound

Bioanalytical methods for quantifying this compound must be rigorously validated to ensure reliable and reproducible results, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ijper.orgeuropa.eu The validation process assesses several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and matrix components. nih.gov

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a specific range. Calibration curves are generated, and a correlation coefficient (r²) of >0.99 is typically required. ijper.orgwaters.com

Accuracy: The closeness of the measured concentration to the true nominal value. It is expressed as a percentage of the nominal value and should generally be within ±15% (±20% at the lower limit of quantification). nih.goveuropa.eu

Precision: The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). nih.goveuropa.eu

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response in a post-extraction spiked sample. ijper.orgnih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles. nih.gov

Matrix Effects: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | ijper.org |

| Accuracy (Mean) | Within ±15% of nominal (±20% for LLOQ) | europa.eu |

| Precision (RSD/CV) | ≤ 15% (≤ 20% for LLOQ) | europa.eu |

| Recovery | Consistent, precise, and reproducible | nih.gov |

| Stability | Concentration within ±15% of nominal | nih.gov |

Table 2: Example Validation Results for Memantine Assays

| Parameter | Reported Range/Value | Reference |

|---|---|---|

| Linearity Range | 0.025 - 220 ng/mL (rat plasma) 50.0 - 50000.0 pg/mL (human plasma) | ijper.orgnih.gov |

| Intra-day Precision | 0.88 - 6.84% 2.1 - 3.7% | ijper.orgnih.gov |

| Inter-day Precision | 2.57 - 6.79% 1.4 - 7.8% | ijper.orgnih.gov |

| Accuracy | 95.6 - 99.8% | nih.gov |

| Recovery | 68.8 - 73.9% (Memantine) 80.3 - 86.1% (Memantine & IS) | ijper.orgnih.gov |

| Matrix Effect | 91.1 - 108.2% | nih.gov |

Sample Preparation Techniques from Biological Matrices for Metabolite Analysis

Effective sample preparation is critical to remove proteins and other interfering substances from biological matrices like plasma or urine before LC-MS/MS analysis. semanticscholar.org The goal is to obtain a clean sample extract that minimizes matrix effects and maximizes recovery of the analyte. nih.gov

Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins. nih.govmdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like methyl tert-butyl ether). ijper.orgnih.gov It often results in a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by using a solid sorbent material to retain the analyte while interferences are washed away. semanticscholar.org The analyte is then eluted with a small volume of solvent.

For glucuronide metabolites, an additional enzymatic hydrolysis step can be incorporated into the sample preparation. acs.org This involves incubating the sample with a β-glucuronidase enzyme to cleave the glucuronide conjugate, converting it back to the parent drug. nih.govacs.org This allows for the measurement of the "total" drug concentration (parent + metabolite) or can be used if a reference standard for the glucuronide is unavailable.

In Vitro Research on Memantine N Beta D Glucuronide Formation

Microsomal and Recombinant Enzyme Studies

Microsomes, which are vesicles of endoplasmic reticulum membranes isolated from homogenized cells, are a key in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). dovepress.comsciforschenonline.org

The liver is the primary site of drug metabolism, and studies using human liver microsomes (HLMs) have been central to understanding the glucuronidation of memantine (B1676192). nih.govresearchgate.net While the liver is the main organ for this metabolic process, UGT enzymes are also expressed in extrahepatic tissues, such as the brain, suggesting the potential for localized metabolism. frontiersin.org Research has demonstrated that rat brain microsomes possess glucuronidation activity. frontiersin.org However, the specific activity of extrahepatic microsomes in the formation of Memantine N-beta-D-Glucuronide has not been extensively detailed in the provided search results.

| Enzyme Source | Key Findings Related to Glucuronidation | Citation |

|---|---|---|

| Human Liver Microsomes (HLMs) | Memantine is partially metabolized in the liver, with one of its main metabolites being the N-glucuronide conjugate. | nih.gov |

| Rat Brain Microsomes | Exhibit glucuronidation activity, highlighting the potential for drug metabolism within the brain. | frontiersin.org |

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for glucuronidation. nih.gov Different UGT isoforms exhibit distinct but sometimes overlapping substrate specificities. nih.gov Identifying the specific UGT isoforms involved in a drug's metabolism is crucial for predicting potential drug-drug interactions. While it is known that memantine undergoes glucuronidation, the specific UGT isoforms responsible for the formation of this compound have not been explicitly identified in the available research. Studies have focused more on the inhibitory effects of memantine on cytochrome P450 (CYP) enzymes rather than the specifics of its own glucuronidation pathway. researchgate.netresearchgate.net

Cell Culture Models for Metabolite Formation

Cell culture models provide a more integrated system for studying drug metabolism compared to isolated microsomes, as they retain the cellular architecture and regulatory pathways.

Studies utilizing various cell lines have provided insights into the metabolism and effects of memantine. For instance, human neuroblastoma cells (SK-N-SH) have been used to investigate the impact of memantine on the processing of amyloid precursor protein. nih.gov Other research has employed cultured cerebellar granule cells from mice to examine the therapeutic effects of memantine on dendritic spine development. plos.org While these studies highlight the use of neuronal cell lines in memantine research, specific data on the formation of this compound within these or other cell lines like hepatocytes are not detailed in the provided results. However, research on other compounds has shown that human brain cell lines, including neuroglial cells, can facilitate glucuronidation, suggesting a potential for such processes to occur with memantine. mdpi.com

The expression and activity of UGT enzymes can vary significantly between different cell types and tissues. frontiersin.org For example, UGTs are expressed in the endothelial cells and astrocytes of the blood-brain barrier. frontiersin.org This differential expression is critical for understanding the tissue-specific metabolism of drugs. While the principle of intercellular differences in UGT expression is well-established, specific comparative studies on UGT expression and activity in relation to this compound formation across different cell lines are not available in the provided search results.

Evaluation of Potential Metabolic Drug-Drug Interactions at the Glucuronidation Step (e.g., enzymatic inhibition by co-administered compounds)

Drug-drug interactions can occur when one drug affects the metabolism of another, often through the inhibition or induction of metabolizing enzymes. dovepress.com While memantine itself shows minimal inhibition of most CYP450 enzymes, the potential for other drugs to affect its glucuronidation pathway is a relevant consideration. nih.govdrugs.com For instance, a study investigating the interaction between memantine and cimetidine (B194882) found that cimetidine increased the plasma exposure of memantine, partly due to a decrease in its metabolic activity. researchgate.netmdpi.com Another study looked at the potential interaction with the traditional Japanese medicine Yokukansan and found no significant effect on memantine's plasma or brain concentrations. nih.gov

| Co-administered Compound | Effect on Memantine Metabolism | Citation |

|---|---|---|

| Cimetidine | Increased plasma exposure of memantine, partially by decreasing its metabolic activity. | researchgate.netmdpi.com |

| Yokukansan (Japanese Kampo medicine) | No statistically significant differences in memantine concentrations in plasma or brain were observed. | nih.gov |

In Vivo Research on Memantine N Beta D Glucuronide in Animal Models

Pharmacokinetic Disposition of the Conjugate

Following administration in animal models, Memantine (B1676192) undergoes partial metabolism, leading to the formation of several key compounds, including its N-beta-D-Glucuronide conjugate. drugbank.comnih.govnih.gov

The primary route of elimination for Memantine and its metabolites is through the kidneys. lundbeck.comclevelandclinicmeded.com A significant portion of the parent drug is metabolized into three main polar metabolites: the N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine. nih.govrxabbvie.comfda.gov These metabolites, including Memantine N-beta-D-Glucuronide, exhibit minimal NMDA receptor antagonist activity. drugbank.comnih.govlundbeck.com

Studies show that Memantine is predominantly excreted in the urine. drugbank.comfda.gov Renal clearance is a critical pathway, involving active tubular secretion which is moderated by pH-dependent tubular reabsorption. nih.govnih.govrxabbvie.com In total, 74% of an administered dose is excreted renally as the sum of the unchanged parent drug and the N-glucuronide conjugate, highlighting the importance of glucuronidation as a major elimination pathway for memantine. nih.govnih.govrxabbvie.comfda.govfda.gov The renal elimination rate of memantine can be significantly reduced under alkaline urine conditions. lundbeck.comclevelandclinicmeded.com

Table 1: Primary Metabolites of Memantine

| Metabolite Name | Key Characteristics |

|---|---|

| This compound | A major polar metabolite formed through conjugation. pharmascience.com |

| 6-hydroxy memantine | A polar metabolite with minimal NMDA receptor activity. nih.govnih.gov |

| 1-nitroso-deaminated memantine | A polar metabolite with minimal NMDA receptor activity. nih.govnih.gov |

The pharmacokinetic profile of Memantine varies across different animal species. In rats, the elimination half-life after a single oral dose is approximately 2.36 hours. drugbank.com Similarly, studies in swine show a mean half-life of about 2 hours. farmaciajournal.com This is in contrast to the much longer half-life of 60 to 80 hours observed in humans. drugbank.comnih.gov

While detailed pharmacokinetic parameters for the isolated this compound are not extensively documented, its role as a primary excretory product is well-established. nih.govnih.govrxabbvie.com The process of glucuronidation transforms the parent drug into a more polar, water-soluble conjugate. This transformation facilitates its renal excretion and suggests a different pharmacokinetic profile compared to the parent drug, which is characterized by extensive tissue distribution. fda.gov The formation of the glucuronide is a key step in the clearance of memantine, with the conjugate being a major component of the total drug-related material eliminated in urine. nih.govfda.gov

Tissue Distribution and Biological Barriers

In animal models, orally administered Memantine demonstrates extensive tissue distribution. fda.gov Studies in rats with Alzheimer's disease induced by β-amyloid have shown the presence of Memantine in the hippocampus and cortex regions of the brain. mdpi.com

Specific tissue distribution studies focusing solely on the this compound metabolite are limited. However, as a polar conjugate primarily formed for the purpose of elimination, its distribution into tissues is expected to be significantly less extensive than that of the lipophilic parent drug. The conversion to the glucuronide metabolite is a key step in preparing the compound for efficient removal from the body via the kidneys. nih.govlundbeck.com

The parent compound, Memantine, is known to cross the blood-brain barrier (BBB) in animals. fda.gov Its transport into the central nervous system is, in part, mediated by specific transporters. wikipedia.orgresearchgate.net

In contrast, the this compound metabolite is not expected to readily cross the blood-brain barrier. The process of glucuronidation substantially increases the polarity and molecular size of a compound, characteristics that generally restrict passive diffusion across the BBB. nih.gov This poor permeability is consistent with the finding that the N-glucuronide conjugate possesses minimal NMDA receptor antagonist activity, as this activity is primarily relevant within the central nervous system. drugbank.comnih.govnih.gov This suggests that the pharmacological activity resides with the parent drug, while the metabolite is engineered for efficient systemic clearance.

The renal clearance of Memantine involves active tubular secretion. nih.govrxabbvie.com In vitro studies have identified the multidrug and toxin extrusion protein 1 (MATE1) as a key transporter involved in the renal secretion of the parent drug, Memantine. nih.govresearchgate.net Vectorial transport experiments have confirmed the role of MATE1 in the export of Memantine, a process that can be inhibited by known MATE inhibitors like cimetidine (B194882). nih.govresearchgate.net MATE1, working in concert with uptake transporters like organic cation transporter 2 (OCT2), facilitates the active secretion of organic cations into the urine. mdpi.com

While the role of MATE1 in the transport of the parent drug is established, the specific drug transporters responsible for the renal elimination of the this compound metabolite have not been definitively identified in the available research. However, given that it is a polar conjugate actively secreted by the kidney, its elimination is likely also mediated by renal transporters, possibly from the organic anion transporter (OAT) or multidrug resistance-associated protein (MRP) families, which are known to handle glucuronidated metabolites. mdpi.com

Impact of Physiological and Pathophysiological Conditions on Metabolite Formation and Elimination

The formation and subsequent elimination of this compound are intrinsically linked to the physiological and pathophysiological state of the organism, with renal function being the most critical factor. In vivo research, primarily modeled on data from human clinical studies, delineates a clear relationship between kidney health and the pharmacokinetics of memantine and its metabolites.

Memantine is predominantly cleared from the body via the kidneys, with approximately 48% of an administered dose being excreted as the unchanged parent drug. fda.govnih.govnih.gov A significant portion of the remainder is metabolized, with the N-glucuronide conjugate being a primary metabolite. fda.govfda.gov.ph In total, the sum of the parent drug and the N-glucuronide conjugate accounts for about 74% of the excreted dose, underscoring the importance of renal pathways for the elimination of this metabolite. fda.govnih.govfda.gov.ph

Animal models of renal impairment are crucial for studying the direct impact of reduced kidney function on drug clearance. While specific data on this compound concentrations in these models is limited in the provided literature, the effects on the parent compound, memantine, offer significant insight. Studies in humans with varying degrees of renal impairment demonstrate that as kidney function declines, the elimination of memantine is significantly slowed. nih.gov This is characterized by a marked increase in the plasma elimination half-life and the total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC). fda.gov.phnih.gov

Another physiological condition that impacts elimination in animal models is urinary pH. Memantine's renal clearance involves active tubular secretion, which is moderated by pH-dependent tubular reabsorption. fda.gov In conditions leading to alkaline urine (high pH), the clearance of memantine can be reduced by as much as 80%, leading to its accumulation. fda.gov Conversely, more acidic urine accelerates its elimination. wikipedia.org This pH dependency would similarly affect the elimination rate of the polar N-glucuronide metabolite.

The following table, based on human clinical data, illustrates the profound effect of renal impairment on memantine exposure and elimination, which serves as a predictive model for outcomes in corresponding animal studies.

| Renal Function Status | Creatinine Clearance (CLcr) | Change in Memantine Mean AUC vs. Normal | Change in Memantine Mean Terminal Elimination Half-Life vs. Normal |

| Normal | > 80 mL/min | Baseline | Baseline |

| Mild Impairment | 50 to ≤ 80 mL/min | +60% | +18% to +41% |

| Moderate Impairment | 30 to < 50 mL/min | +97% to +100% | +41% to +60% |

| Severe Impairment | 5 to < 30 mL/min | +115% to +133% | +95% |

| Data compiled from human pharmacokinetic studies, which are foundational for designing and interpreting animal model research. fda.govfda.gov.phnih.gov |

Investigation of Metabolic Interconversion between Memantine and its Glucuronide Conjugate

Metabolic interconversion, the process by which a metabolite is converted back to its parent drug, is a phenomenon of significant pharmacological interest. For this compound, this would involve the enzymatic cleavage of the glucuronide moiety to regenerate the active parent compound, memantine. While glucuronidation is often viewed as a terminal detoxification step, evidence from other neuroactive compounds suggests that interconversion can occur within specific tissues, including the brain.

Direct in vivo studies confirming the interconversion of this compound back to memantine are not extensively detailed in the available literature. However, the framework for such an investigation can be understood from research on other centrally acting drugs and their glucuronide metabolites. A relevant case study involves the neuroprotective agent IMM-H004, where its active glucuronide metabolite (IMM-H004G) was studied. nih.gov Researchers used in vitro models with human brain cell lines (HEB, SH-SY5Y) and in vivo rat models with intracerebroventricular (icv) administration to explore brain-specific metabolism. nih.gov

These studies revealed that the parent drug, IMM-H004, was converted into its glucuronide form within brain glial cells, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes expressed in the brain. nih.gov This demonstrates that the metabolic machinery for glucuronidation exists locally in the brain, separate from hepatic metabolism. nih.gov

To investigate the potential interconversion of this compound in animal models, a similar multi-faceted approach could be employed:

In Vitro Brain Homogenate Studies: Incubating this compound with rat brain homogenates could determine if enzymes present in the brain, such as β-glucuronidases, are capable of cleaving the glucuronide bond to release memantine.

In Vivo Microdialysis: In vivo microdialysis in the brains of rats following systemic or direct intracerebral administration of this compound would allow for real-time measurement of both the glucuronide and any newly formed memantine, providing definitive proof of in-brain interconversion.

Radiolabeling Studies: Administering a radiolabeled version of this compound to animal models would enable tracking of the label. The appearance of radioactivity in fractions corresponding to the parent memantine in various tissues would indicate interconversion. researchgate.net

Such investigations are critical because if this compound acts as a prodrug that can be converted back to active memantine within the brain, it could represent a circulating reservoir that contributes to the sustained therapeutic effect of the drug.

Biological Activity and Significance of Memantine N Beta D Glucuronide

Assessment of Pharmacological Activity

Memantine (B1676192) N-beta-D-Glucuronide is one of the three principal polar metabolites formed during the biotransformation of memantine. fda.govnih.gov Extensive research and clinical documentation consistently show that this glucuronide conjugate possesses minimal to negligible antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor. fda.govnih.govdrugbank.comnih.govmedex.com.bd The parent compound, memantine, exerts its therapeutic effects by acting as an uncompetitive, low-to-moderate affinity antagonist of NMDA receptors. europa.euwikipedia.orgnih.gov However, the metabolic process of glucuronidation, which attaches a glucuronic acid moiety to the memantine molecule, significantly alters its structure and properties, rendering it largely inactive at the NMDA receptor target. nih.govdrogsan.com.tr This lack of significant pharmacological activity is a key feature of memantine's metabolites. probes-drugs.org

The primary function of memantine is to block the pathological, tonic activation of NMDA receptors by glutamate, which is implicated in the neurotoxicity associated with Alzheimer's disease. europa.eufrontiersin.org The conversion of memantine to its N-glucuronide conjugate is a step in the deactivation and subsequent elimination of the drug, not a continuation of its pharmacological action. fda.govnih.gov Therefore, Memantine N-beta-D-Glucuronide does not contribute to the NMDA receptor-mediated therapeutic effects attributed to its parent compound.

Table 1: Investigated Metabolites of Memantine and their NMDA Receptor Activity

| Metabolite | NMDA Receptor Antagonistic Activity | Reference |

|---|---|---|

| This compound | Minimal / Negligible | fda.govnih.govnih.gov |

| 6-hydroxy memantine | Minimal / Negligible | fda.govnih.govdrugbank.com |

| 1-nitroso-deaminated memantine | Minimal / Negligible | fda.govnih.govdrugbank.com |

While the parent drug, memantine, has been evaluated for its affinity to a range of other receptors, specific research into the receptor interaction profile of this compound is limited. Memantine itself demonstrates low to negligible affinity for GABA, benzodiazepine, dopamine, adrenergic, histamine, and glycine (B1666218) receptors, as well as for voltage-dependent calcium, sodium, or potassium channels. fda.govdrugbank.com It does exhibit some antagonistic effects at the 5HT3 receptor with a potency similar to its NMDA receptor activity. fda.govprobes-drugs.org

Role as a Biotransformation Product in Detoxification and Elimination Pathways

This compound is a major product of the phase II biotransformation of memantine. drogsan.com.tr While approximately 48% of an administered dose of memantine is excreted unchanged, the remainder undergoes metabolism. fda.govnih.govnih.gov The formation of the N-glucuronide conjugate, alongside 6-hydroxy memantine and 1-nitroso-deaminated memantine, represents the primary metabolic pathway. nih.govmedex.com.bd

Glucuronidation is a critical detoxification mechanism in the body, converting lipophilic compounds into more polar, water-soluble products that can be more easily eliminated via the kidneys. acs.org The hepatic microsomal CYP450 enzyme system does not play a significant role in the metabolism of memantine. fda.govdrugbank.com Instead, the conjugation with glucuronic acid transforms memantine into a more readily excretable form.

The significance of this pathway is highlighted by the fact that a total of 74% of an administered memantine dose is excreted in the urine as the sum of the unchanged parent drug and the N-glucuronide conjugate. fda.govnih.govnih.gov This indicates that glucuronidation is the most substantial metabolic route for memantine. Renal clearance of memantine involves active tubular secretion, which is moderated by pH-dependent tubular reabsorption. fda.gov The formation of the highly polar this compound facilitates this renal excretion process, playing a crucial role in the clearance of the drug from the systemic circulation.

Contribution of this compound to Overall Memantine Pharmacodynamics

The significance of this compound lies in the realm of pharmacokinetics, not pharmacodynamics. Its formation and subsequent elimination are key determinants of the metabolic clearance and terminal half-life of memantine. fda.govnih.gov By converting the active drug into an inactive, water-soluble metabolite, the body effectively terminates the pharmacological action and facilitates its removal. Therefore, the role of this compound is not to enhance or modify the therapeutic effect of memantine, but to serve as the end-product of a crucial detoxification and elimination pathway that governs the duration and concentration of the active drug in the body.

Future Directions in Research on Memantine N Beta D Glucuronide

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A significant hurdle in the comprehensive study of Memantine (B1676192) N-beta-D-Glucuronide is the lack of specific and validated analytical methods for its direct quantification in biological matrices. Current analytical methodologies predominantly focus on the parent compound, memantine. While techniques such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established for memantine, they are not directly applicable to its glucuronidated metabolite without specific validation.

Future research should prioritize the development and validation of sensitive and robust analytical methods, such as LC-MS/MS, for the direct measurement of Memantine N-beta-D-Glucuronide. This would enable more accurate pharmacokinetic modeling and a clearer understanding of the extent of glucuronidation in different patient populations. Furthermore, the development of comprehensive metabolite profiling techniques could help in identifying other minor metabolites of memantine and understanding the complete metabolic fate of the drug.

Table 1: Comparison of Analytical Methods for Memantine

| Analytical Technique | Detection Method | Derivatization Required | Common Application | Suitability for Glucuronide Analysis |

| HPLC | UV/Visible | Yes | Quantification of memantine in pharmaceutical formulations | Indirect, requires hydrolysis to memantine |

| HPLC | Fluorescence | Yes | Quantification of memantine in biological fluids | Indirect, requires hydrolysis to memantine |

| LC-MS/MS | Mass Spectrometry | No | Quantification of memantine in biological fluids | Potentially suitable for direct analysis with method development and validation |

In-depth Investigation of Genetic Polymorphisms Affecting Memantine Glucuronidation

The UDP-glucuronosyltransferase (UGT) enzyme superfamily is responsible for catalyzing glucuronidation reactions. It is well-established that the genes encoding these enzymes are highly polymorphic, which can lead to significant inter-individual variability in drug metabolism. However, there is a notable lack of research into the specific genetic polymorphisms within UGT genes that may influence the rate and extent of memantine glucuronidation.

Future pharmacogenetic studies should aim to identify specific single nucleotide polymorphisms (SNPs) in UGT genes that are associated with altered formation of this compound. Investigating the impact of variants in the UGT1A and UGT2B families, which are known to be involved in the metabolism of a wide range of drugs, would be a logical starting point. Such studies could help in personalizing memantine therapy by identifying patients who may be poor or extensive metabolizers, potentially allowing for dose adjustments to optimize efficacy and minimize adverse effects.

Further Elucidation of UGT-Mediated Glucuronidation Mechanisms Specific to Memantine

While it is known that memantine undergoes N-glucuronidation, the specific UGT isoforms responsible for this metabolic pathway have not been definitively identified. Based on the metabolism of other drugs containing primary and tertiary amine groups, it is hypothesized that UGT1A4 and UGT2B10 may play a significant role. However, direct evidence from in vitro studies with recombinant human UGT enzymes is currently lacking.

Exploration of Extrahepatic and Tissue-Specific Glucuronidation of Memantine

Future investigations should explore the expression and activity of memantine-metabolizing UGT isoforms in key extrahepatic tissues. Studies using human tissue microsomes from the liver, kidney, and intestine would provide valuable insights into the tissue-specific glucuronidation of memantine. Understanding the role of extrahepatic metabolism is important for a complete picture of memantine's disposition and for predicting how organ impairment might affect its clearance. Based on the tissue distribution of UGTs potentially involved in N-glucuronidation, the following tissues could be of interest:

Table 2: Potential Sites of Extrahepatic Memantine Glucuronidation

| UGT Isoform (Hypothesized) | Key Extrahepatic Tissues with Expression | Potential Significance for Memantine Metabolism |

| UGT1A4 | Liver, Kidney, Intestine | May contribute to first-pass and systemic clearance. |

| UGT2B10 | Liver, Intestine | Could be involved in the intestinal first-pass metabolism. |

Application of In Silico Modeling and Simulation for Predictive Metabolic Studies

In silico modeling and simulation are powerful tools in modern drug development that can predict metabolic pathways and pharmacokinetic properties of new chemical entities. To date, there is a scarcity of published research applying these computational approaches to specifically predict the glucuronidation of memantine.

Future research should leverage in silico tools to build predictive models for memantine's metabolism. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the affinity of memantine for various UGT isoforms. Molecular docking and molecular dynamics simulations could provide insights into the binding interactions between memantine and the active sites of specific UGT enzymes, helping to explain the observed substrate specificity. Such predictive models could accelerate research by prioritizing experimental studies and providing a deeper mechanistic understanding of memantine glucuronidation.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for Memantine N-beta-D-Glucuronide, and how do they ensure stereochemical fidelity?

- Methodology : Enzyme-assisted synthesis using uridine diphosphate-glucuronosyltransferase (UGT) isoforms (e.g., human liver microsomes or recombinant enzymes) is a common approach. Immobilized enzymes on solid supports (e.g., sepharose) improve reaction efficiency and reusability . Chemical synthesis involves glycosidation-anomerisation reactions with SnCl₄ to promote β-D-glucuronide formation, followed by HPLC and NMR validation for purity and stereochemistry .

- Key Considerations : Optimize pH, temperature, and co-factor (UDP-glucuronic acid) concentrations to enhance yield. Use chiral chromatography or circular dichroism to confirm anomeric configuration.

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for high sensitivity. For plasma or dried blood spots (DBS), protein precipitation with acetonitrile followed by solid-phase extraction (SPE) minimizes matrix effects . Validate methods using parameters per FDA guidelines: linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%).

- Advanced Tip : Isotope-labeled internal standards (e.g., deuterated this compound) improve accuracy in pharmacokinetic studies .

Advanced Research Questions

Q. How do organic anion-transporting polypeptides (OATPs) influence the renal excretion and tissue distribution of this compound?

- Experimental Design : Use transfected HeLa or HEK293 cells overexpressing OATP1B1/1B3 to assess uptake kinetics. Perform competition assays with estradiol-17β-D-glucuronide (a high-affinity OATP substrate) to identify inhibitory interactions . Calculate Michaelis-Menten parameters (Km, Vmax) via nonlinear regression.

- Data Interpretation : A low Km (<5 µM) suggests high transporter affinity, which may correlate with rapid renal clearance. Compare in vitro transport data with in vivo pharmacokinetic profiles in knockout rodent models.

Q. What strategies resolve structural ambiguities between this compound and its phase I metabolites in mass spectrometric analyses?

- Methodology : Employ high-resolution mass spectrometry (HRMS) with Q-TOF or Orbitrap platforms to differentiate isobaric metabolites. Use diagnostic fragment ions (e.g., m/z 175 for glucuronic acid) and MS/MS spectral libraries .

- Case Study : In a study of estradiol glucuronides, chromatographic separation with a C18 column (2.6 µm particle size) and 0.1% formic acid gradient achieved baseline resolution of α/β anomers . Apply similar conditions to Memantine derivatives.

Q. How can in vivo studies be optimized to evaluate the blood-brain barrier (BBB) penetration of this compound?

- Experimental Design : Administer radiolabeled [³H]-Memantine N-beta-D-Glucuronide to rodents via intravenous infusion. Collect cerebrospinal fluid (CSF) and brain homogenates at timed intervals. Normalize data to plasma AUC and correct for vascular contamination using parenchymal/plasma ratio .

- Statistical Analysis : Use one-way ANOVA with Bonferroni post-tests to compare brain-to-plasma ratios across dose groups. Pearson’s correlation tests assess relationships between BBB penetration and LogP values .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enzymatic activity of UGT isoforms toward Memantine?

- Resolution Strategy : Replicate assays using standardized recombinant UGTs (e.g., Supersomes™) under controlled conditions (pH 7.4, 37°C). Include positive controls (e.g., 4-nitrophenol glucuronidation) to confirm enzyme functionality . Cross-validate with kinetic parameters from independent labs via meta-analysis.

Q. Why do some studies report mutagenic potential of glucuronides, and how does this impact this compound toxicity assessments?

- Critical Analysis : Certain glucuronides (e.g., mandelonitrile glucuronide) exhibit mutagenicity in Ames tests due to reactive intermediates . For Memantine, conduct Ames tests (TA98/TA100 strains) with metabolic activation (S9 fraction). If positive, explore structural analogs or prodrug strategies to mitigate risks.

Methodological Best Practices

Q. What protocols ensure stability of this compound in long-term storage?

- Recommendations : Store lyophilized samples at -80°C under nitrogen atmosphere. In solution, add 0.1% BSA to prevent adsorption and buffer with 10 mM ammonium acetate (pH 5.0) to suppress hydrolysis . Monitor stability via accelerated degradation studies (25°C/60% RH for 4 weeks).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.